![molecular formula C9H12N2O5 B12515827 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)

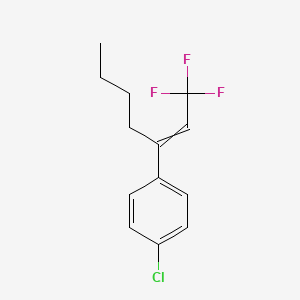

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Zebularine is a nucleoside analog of cytidine, known for its role as a DNA methylation inhibitor. It is a chemically stable compound that displays anti-tumor properties by inhibiting DNA methylation and tumor growth both in vitro and in vivo . Zebularine is a transition state analog inhibitor of cytidine deaminase, binding to the active site as covalent hydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zebularine can be synthesized through various methods. One common synthetic route involves the reaction of 2-pyrimidinone with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a glycosidic bond, followed by deprotection to yield zebularine .

Industrial Production Methods

Industrial production of zebularine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Zebularine undergoes various chemical reactions, including:

Oxidation: Zebularine can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify the functional groups on zebularine.

Substitution: Zebularine can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in zebularine reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from zebularine reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted nucleoside analogs .

Scientific Research Applications

Zebularine has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study DNA methylation and its effects on gene expression.

Biology: Employed in research on epigenetic regulation and gene silencing mechanisms.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit DNA methylation and reactivate tumor suppressor genes

Industry: Utilized in the development of epigenetic therapies and as a prototype for cancer chemoprevention.

Mechanism of Action

Zebularine exerts its effects by acting as a transition state analog inhibitor of cytidine deaminase. It binds to the active site of the enzyme as covalent hydrates, thereby inhibiting its activity. This inhibition leads to the depletion of DNA methyltransferase 1 protein, resulting in DNA hypomethylation. Zebularine also forms stable complexes with DNA methyltransferases, trapping and inactivating them in the form of covalent protein-DNA adducts .

Comparison with Similar Compounds

Similar Compounds

5-Azacytidine: Another DNA methylation inhibitor that acts through a similar mechanism by inhibiting DNA methyltransferase activity.

2-Deoxy-5-azacytidine: A structurally similar compound that also inhibits DNA methylation and is used in the treatment of hematologic malignancies.

Uniqueness of Zebularine

Zebularine is unique due to its chemical stability and low toxicity compared to other DNA methylation inhibitors. It has shown effectiveness in inhibiting tumor growth with minimal side effects, making it a promising candidate for epigenetic therapy .

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQZTTQVRYEKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)

acetic acid](/img/structure/B12515761.png)

![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)

![3-Sulfanyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B12515813.png)